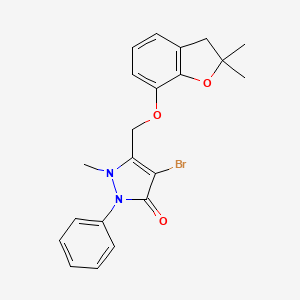
3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((2,2-Dimethyl(3-oxaindan-4-yloxy))methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
The compound has the molecular formula C21H21BrN2O and a molecular weight of approximately 429.3 g/mol. It is characterized by the presence of a pyrazolone ring, which is often associated with various biological activities including anti-inflammatory and analgesic effects .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) cells. The results indicated that certain derivatives displayed IC50 values ranging from 1.184 to 9.379 µM, suggesting potent antiproliferative activity .
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
These findings suggest that modifications to the pyrazolone structure can enhance anticancer activity, making it a promising scaffold for drug development.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with compound 3c resulted in significant cell cycle arrest in the G0/G1 phase in HCT-116 cells . This indicates that the compound may interfere with cell proliferation pathways.
Anti-inflammatory Properties
In addition to anticancer activity, pyrazolone derivatives are known for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit inflammatory mediators, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Research into related compounds has shown that they can inhibit enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Case Studies
- Study on Anticancer Activity : A recent study evaluated various pyrazolone derivatives against HCT-116 cells, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments like cabozantinib.
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by these compounds, utilizing Annexin V-FITC/PI staining to assess cell death mechanisms and confirming that certain derivatives effectively induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-bromo-5-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-21(2)12-14-8-7-11-17(19(14)27-21)26-13-16-18(22)20(25)24(23(16)3)15-9-5-4-6-10-15/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVCOIAOJKHLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














